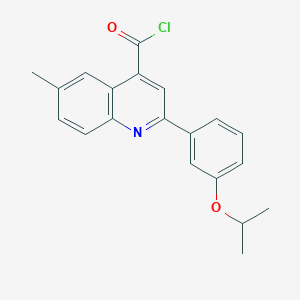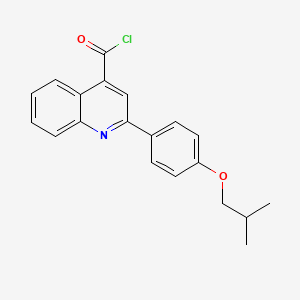
Ethyl 4-fluoro-2,6-dimethylbenzoate
Übersicht
Beschreibung
Ethyl 4-fluoro-2,6-dimethylbenzoate is a chemical compound with the molecular formula C11H13FO2 . It is used in laboratory settings and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Ethyl 4-fluoro-2,6-dimethylbenzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 196.218 Da and the monoisotopic mass is 196.089951 Da .Wissenschaftliche Forschungsanwendungen
- Field: Chemical Crystallography .
- Application: The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which is structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, has been synthesized and characterized for its photoactive properties .
- Method: The molecule was synthesized and its structure was determined. It was found to crystallize in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results: The molecule was found to be photoactive in solution, but not in its pure form due to tight packing. The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
- Field: Organic Chemistry .
- Application: 4-Fluoro-4-methyl-4H-pyrazoles, which are structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, have been synthesized and studied for their Diels–Alder reactivity .
- Method: Late-stage fluorination with Selectfluor® was used to synthesize 4-fluoro-4-methyl-4H-pyrazoles .
- Results: 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
Photoactive Materials
Diels–Alder Reactivity
- Field: Chemical Crystallography .
- Application: The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which is structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, has been synthesized and characterized for its photoactive properties .
- Method: The molecule was synthesized and its structure was determined. It was found to crystallize in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results: The molecule was found to be photoactive in solution, but not in its pure form due to tight packing. The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
- Field: Organic Chemistry .
- Application: 4-Fluoro-4-methyl-4H-pyrazoles, which are structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, have been synthesized and studied for their Diels–Alder reactivity .
- Method: Late-stage fluorination with Selectfluor® was used to synthesize 4-fluoro-4-methyl-4H-pyrazoles .
- Results: 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
Chemical Crystallography
Organic Chemistry
- Field: Chemical Crystallography .
- Application: The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which is structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, has been synthesized and characterized for its photoactive properties .
- Method: The molecule was synthesized and its structure was determined. It was found to crystallize in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results: The molecule was found to be photoactive in solution, but not in its pure form due to tight packing. The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
- Field: Organic Chemistry .
- Application: 4-Fluoro-4-methyl-4H-pyrazoles, which are structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, have been synthesized and studied for their Diels–Alder reactivity .
- Method: Late-stage fluorination with Selectfluor® was used to synthesize 4-fluoro-4-methyl-4H-pyrazoles .
- Results: 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
Chemical Crystallography
Organic Chemistry
Eigenschaften
IUPAC Name |
ethyl 4-fluoro-2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPOZMSDKBUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676515 | |
| Record name | Ethyl 4-fluoro-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluoro-2,6-dimethylbenzoate | |
CAS RN |
773135-70-9 | |
| Record name | Ethyl 4-fluoro-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)




